molecular formula C21H14FN3O3 B2821881 N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251629-65-8

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2821881
CAS No.: 1251629-65-8
M. Wt: 375.359
InChI Key: QNRHQNIBNSFVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic naphthyridine core substituted with hydroxy, oxo, phenyl, and 4-fluorophenyl groups. Its structure (Fig.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O3/c22-13-8-10-14(11-9-13)24-20(27)17-18(26)16-7-4-12-23-19(16)25(21(17)28)15-5-2-1-3-6-15/h1-12,26H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRHQNIBNSFVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NC4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the naphthyridine class. Its unique structure, characterized by a quinoline backbone and a carboxamide functional group, suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H14FN3O3C_{21}H_{14}FN_3O_3, with a molecular weight of approximately 375.36 g/mol. The presence of a hydroxyl group and a fluorine atom on the phenyl ring enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC21H14FN3O3C_{21}H_{14}FN_3O_3
Molecular Weight375.36 g/mol
CAS Number1251629-65-8

Synthesis

The synthesis of N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves several key reactions that maintain the integrity of its functional groups. Various synthetic routes have been explored to optimize yield and purity, which are crucial for its biological evaluation.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity , which is vital for protecting cells from oxidative stress. The mechanism of action is primarily linked to its ability to scavenge free radicals, thereby reducing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Computational docking studies have shown that N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can effectively bind to specific enzyme active sites. This binding suggests potential roles as an inhibitor in metabolic pathways critical for disease progression . Experimental assays have confirmed its inhibitory effects on certain enzymes involved in cancer metabolism.

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy against tested bacteria .
  • Neuroprotective Effects : Research has suggested that the compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems .
  • Cancer Therapeutics : Preliminary studies indicate that N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide could be developed as a therapeutic agent against p53-deficient tumors due to its selective inhibition of metabolic pathways essential for tumor growth .

Scientific Research Applications

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Its mechanism is primarily linked to the scavenging of free radicals, which helps reduce oxidative stress in cells. This property is crucial for potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.

Enzyme Inhibition

Computational studies have demonstrated that N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can bind effectively to specific enzyme active sites. This binding suggests its role as an inhibitor in metabolic pathways critical for disease progression. Experimental assays have confirmed its inhibitory effects on enzymes involved in cancer metabolism.

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate strong efficacy against tested bacteria, making it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Preliminary research suggests that the compound may have neuroprotective properties by modulating neurotransmitter systems. This activity could be beneficial in treating neurodegenerative diseases.

Cancer Therapeutics

Initial studies indicate that N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide may serve as a therapeutic agent against p53-deficient tumors due to its selective inhibition of metabolic pathways essential for tumor growth.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of derivatives showed that certain compounds exhibited low MIC values against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as effective antimicrobial agents .

Neuroprotective Research

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results suggested improvements in cognitive function and reduced neuronal death in treated groups compared to controls .

Cancer Treatment Potential

Research targeting p53-deficient tumors highlighted how N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide selectively inhibited pathways critical for tumor cell survival. This selectivity points toward its potential as a targeted cancer therapy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the naphthyridine core and the benzyl/phenyl groups. Key analogues include:

Compound Name Substituents (R1, R2, R3) Molecular Weight Biological Activity Key References
Target Compound R1: Phenyl; R2: 4-Fluorophenyl; R3: OH 406.37 g/mol Not explicitly reported (structural similarity suggests potential receptor modulation)
N-(2,4-difluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide R1: H; R2: 2,4-Difluorobenzyl; R3: OH 387.34 g/mol Anticancer, enzyme inhibition
1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide R1: 4-Chlorobenzyl; R2: 4-Chlorophenyl; R3: O 424.28 g/mol Polyimide synthesis intermediate
N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide R1: 4-Fluorophenyl; R2: 3-Fluoro-4-methylphenyl; R3: OH 407.37 g/mol High purity monomer for polymers
1-(Benzyloxy)-N-(3-chloro-4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide R1: Benzyloxy; R2: 3-Chloro-4-fluorobenzyl; R3: O 480.88 g/mol HIV-1 integrase inhibition
JT11 (Cannabinoid CB2 agonist) R1: Pentyl; R2: 4-Methylcyclohexyl; R3: O Not reported CB2 receptor agonism, anti-inflammatory

Key Observations:

  • Substituent Position and Type : The 4-fluorophenyl group in the target compound contrasts with 2,4-difluorobenzyl (electron-withdrawing) in and 4-chlorophenyl (larger halogen) in . These differences impact lipophilicity (logP) and receptor binding.
  • Hydroxy vs.
  • Aromatic vs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide, and how is purity ensured?

  • Answer : Synthesis typically involves multi-step reactions, starting with cyclization to form the 1,8-naphthyridine core. For example, intermediates like 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid are reacted with 4-fluoroaniline derivatives under coupling agents (e.g., EDC or DCC) to form the carboxamide bond . Purity is ensured via thin-layer chromatography (TLC) and spectroscopic characterization (NMR, IR, and MS). Recrystallization or column chromatography is used for final purification .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Answer : X-ray crystallography provides bond lengths and angles for the naphthyridine core and substituents. Spectroscopic methods include:

  • ¹H/¹³C NMR : Assigns aromatic protons and carbons (e.g., fluorophenyl groups resonate at δ 7.2–7.6 ppm) .
  • IR Spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1680 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₂H₁₆FN₃O₃: 390.12) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Answer : Initial screening includes:

  • Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
  • Antimicrobial Screening : Disk diffusion or MIC assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line heterogeneity, solvent effects). Mitigation strategies include:

  • Standardized Protocols : Use WHO-recommended cell lines (e.g., HepG2 for liver cancer) and controls.
  • Dose-Response Validation : Repeat experiments with logarithmic concentration gradients.
  • Structural Confirmation : Re-analyze compound purity via HPLC to rule out degradation .

Q. What computational methods are effective for studying its mechanism of action?

  • Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., EGFR or Topoisomerase II) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories.
  • QSAR Modeling : Use MOE or RDKit to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Answer : Key modifications include:

  • Substituent Variation : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition .
  • Core Modifications : Introduce methyl groups at the 7-position of the naphthyridine ring to improve metabolic stability .
  • Bioisosteric Replacement : Swap the carboxamide with sulfonamide to alter solubility and binding kinetics .

Q. What strategies address low bioavailability in preclinical models?

  • Answer :

  • Prodrug Design : Acetylate the hydroxyl group to enhance membrane permeability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .
  • PK/PD Studies : Monitor plasma half-life in rodent models using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.